molecular formula C17H15ClN2O4S B2696108 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 2034466-79-8

3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No. B2696108
CAS RN: 2034466-79-8
M. Wt: 378.83
InChI Key: BQCHZVYUBMUCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide is a chemical compound that has recently gained attention in scientific research. This compound is a sulfonamide derivative that has been found to have potential therapeutic applications due to its unique chemical structure.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and reactions of furan and pyridine derivatives have been widely studied, showcasing methods to generate zwitterionic compounds and N-oxides through direct amination and reaction with chloroperbenzoic acid, respectively. These processes are essential for understanding the chemical properties and potential applications of compounds like 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide (Bencková & Krutošíková, 1999).

Molecular Dynamics and Quantum Chemical Studies

  • Piperidine derivatives have been evaluated for their corrosion inhibition properties on iron, providing insights into the adsorption behaviors and inhibition efficiencies of similar compounds. These studies utilize quantum chemical calculations and molecular dynamics simulations to predict the performance of compounds in preventing corrosion, which may extend to the investigation of sulfonamide derivatives (Kaya et al., 2016).

Antagonist Properties for HIV-1 Prevention

  • Research into methylbenzenesulfonamide derivatives, including the investigation of their structural characteristics and bioactivity against HIV-1, highlights the importance of specific functional groups in enhancing the efficacy of potential therapeutic agents. Such studies contribute to the development of novel compounds for disease prevention and treatment (Cheng De-ju, 2015).

Photophysicochemical Properties

  • The photophysical and photochemical properties of zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide have been explored. These compounds exhibit significant potential for photocatalytic applications, underscoring the versatility of sulfonamide derivatives in photodynamic therapy and other light-mediated processes (Öncül et al., 2021).

Reactive Intermediates and Nonlinear Optics

  • Studies on pyridyne formation and the synthesis of novel pyrrolidin-2-ones emphasize the reactivity and utility of furan and pyridine derivatives in creating compounds with potential applications in nonlinear optics and as intermediates in organic synthesis. These investigations provide a foundation for the development of new materials with unique optical properties (Walters & Shay, 1995).

properties

IUPAC Name

3-chloro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-23-17-5-4-14(8-15(17)18)25(21,22)20-10-12-7-13(11-19-9-12)16-3-2-6-24-16/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCHZVYUBMUCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.